1H-benzimidazole-5,6-diamine

Description

Properties

IUPAC Name |

1H-benzimidazole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVPHAOWYMKBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327877 | |

| Record name | 1H-benzimidazole-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71209-21-7 | |

| Record name | 1H-benzimidazole-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazole-5,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-benzimidazole-5,6-diamine synthesis from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 1H-benzimidazole-5,6-diamine from o-Phenylenediamine

Executive Summary

This technical guide provides a comprehensive, three-part methodology for the synthesis of this compound, a critical building block in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. The strategic pathway involves an initial acid-catalyzed cyclization to form the benzimidazole core, followed by a regioselective dinitration, and culminating in a catalytic hydrogenation to yield the target diamine. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven experimental protocols, mechanistic insights, and critical analysis of each synthetic step. The guide emphasizes safety, reproducibility, and validation through in-process controls and thorough characterization, ensuring a robust and reliable synthetic route.

Introduction: Strategic Importance and Synthetic Rationale

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiulcer (omeprazole), anthelmintic (albendazole), and anticancer properties.[1] The specific derivative, this compound, is a highly valuable intermediate, providing two nucleophilic sites on the benzene ring that are primed for further elaboration into more complex heterocyclic systems, such as those used in the development of high-performance polymers and novel kinase inhibitors.[2][3]

Synthesizing this target molecule from a simple, cost-effective starting material like o-phenylenediamine presents a classic challenge in synthetic organic chemistry: the need for precise control over reactivity and regioselectivity. A direct transformation is not feasible. Therefore, this guide details a logical and robust three-step sequence:

-

Formation of the Imidazole Ring: Protection and activation of the benzene ring are achieved by first forming the stable benzimidazole heterocycle.

-

Electrophilic Aromatic Substitution: The benzimidazole core is subjected to nitration to install nitro groups at the C5 and C6 positions, which serve as precursors to the desired amino functionalities.

-

Reduction: The dinitro intermediate is cleanly reduced to the target this compound.

This approach ensures high yields and purity by managing the electronic properties of the intermediates at each stage.

Overall Synthetic Workflow

The complete transformation from o-phenylenediamine to this compound is outlined below. This multi-step process is designed for optimal control and yield.

Sources

1H-benzimidazole-5,6-diamine molecular formula and weight

An In-Depth Technical Guide to 1H-benzimidazole-5,6-diamine

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to support laboratory and research applications.

Compound Identification and Molecular Architecture

This compound is a bicyclic aromatic heterocycle featuring a benzene ring fused to an imidazole ring.[1] This core structure, common in many biologically active molecules, confers significant stability through resonance. The defining features of this compound are the two amino groups (-NH₂) substituted at the 5 and 6 positions of the benzimidazole scaffold.[1] The compound primarily exists in the 1H-tautomeric form, where a hydrogen atom is bonded to the nitrogen at position 1 of the imidazole ring.[1]

The primary identifiers and structural details are summarized below.

| Parameter | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5,6-Diaminobenzimidazole, 1H-benzo[d]imidazole-5,6-diamine | [1] |

| CAS Registry Number | 71209-21-7 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₄ | [1][2][3][5] |

| Molecular Weight | 148.169 g/mol (often rounded to 148.17 g/mol ) | [1][2][3][5] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in experimental design, particularly for solubility and reaction kinetics.

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 236-238 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [5] |

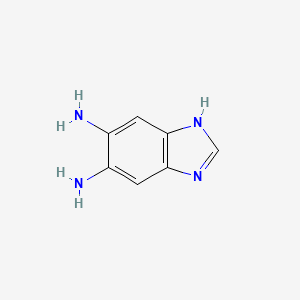

Structural Visualization

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and interactions. The diagram below illustrates the atomic connectivity and arrangement of this compound.

Caption: Molecular structure of this compound (C₇H₈N₄).

Applications and Context

As a diamino-substituted benzimidazole, this compound serves as a versatile intermediate in organic synthesis. Its structural motif is a precursor for:

-

Pharmaceutical Agents: The benzimidazole core is present in a wide range of clinically used drugs. The diamino functionality allows for the construction of more complex, fused heterocyclic systems.

-

Polymer Science: It can be used as an additive or monomer in the synthesis of high-performance polymers, leveraging the thermal stability of the benzimidazole ring to enhance material properties.[5]

-

Dyes and Pigments: The aromatic system and amino groups act as a chromophore, making it a candidate for synthesizing organic dyes.[5]

Safety and Handling

While this compound is reported to have low toxicity, standard laboratory safety protocols must be strictly followed.[5]

-

Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.[5]

-

Exposure: In case of accidental ingestion or inhalation, seek immediate medical attention.[5]

References

- This compound | 71209-21-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1iWsr6yefAjqt86WBnzTZrbVgoTWejL-JiGqg3PhHkGjsJlf0N10uAzlUZE202C-h6FmUddC-4i3Vr6xKQXhNJ-eJG3gOWQNzDFmk-9_l_WS3MtB3QnBuXGxzwuP0zKVqFUGA1qM=]

- This compound(9CI) 71209-21-7 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.

- 1H-Benzoimidazole-5,6-diamine - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhYi6DKOv8HQa8qg-05ynJvswhVhogw-mhj3FIEmZkJ1vQnpi12Fx4s5ZKf_ZA0pYPKSxuB-KJlu4vPbtp5gMOzqkPJvrztxjS5uFVH-QYmVGFzcZQMTF64Aoe08z7TIuWxZF4l_5lQ9KTFPGItIOMngjHsPzV6w==]

- This compound(9CI) (CAS No. 71209-21-7) SDS - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgh1mAwvig6PrvdmljBQmZ65ckVW3uoGNAgLYfNLE9XWYUPz9YyBacVudF0E_667lacwHk_juxovpZ4kZ21ppi8O_l0b5U8N1ic7xX2Vau1EEjlxNEzq74flxD2nUAGMMJfsgvp-pohj0=]

- 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride | CAS 90000-54-7 - American Elements. [URL: https://vertexaisearch.cloud.google.

- This compound(9CI) | 71209-21-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwFhTpntTgqmS_YRVa73Q8Hsnc-F1-fJJTzK4PIEng8Xi-xrZqNY9jfPesVgPDm_N4xa_VHWwBrDjcDbgt_GI8GKd-B5vBAHNgNu1KU_QF6x8GcJdgozFCkRyT1EY81eWm1krJgYe3yZjSvlrUQ5sSv18KuvNWggUBmpIwoPyCh1M=]

Sources

Spectroscopic Profile of 1H-benzimidazole-5,6-diamine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 1H-benzimidazole-5,6-diamine (C₇H₈N₄), a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and data from closely related benzimidazole derivatives. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound consists of a fused benzene and imidazole ring system with two amino groups at the 5- and 6-positions.[1] This structure dictates a unique electronic environment that is reflected in its spectroscopic signatures. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. The spectra are predicted to be recorded in a solvent like DMSO-d₆, which is commonly used for benzimidazole derivatives due to its excellent solubilizing properties and the ability to observe labile N-H protons.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The electron-donating amino groups will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.0 | Singlet | 1H |

| H-4, H-7 | ~7.0 | Singlet | 2H |

| NH (imidazole) | ~12.0 | Broad Singlet | 1H |

| NH₂ (amino) | ~5.0 | Broad Singlet | 4H |

Interpretation and Rationale:

-

H-2 Proton: The proton at the 2-position of the imidazole ring is expected to be the most downfield of the C-H protons due to the influence of the adjacent nitrogen atoms. In unsubstituted benzimidazole, this proton appears around 8.19 ppm.[3]

-

H-4 and H-7 Protons: The protons on the benzene ring at positions 4 and 7 are chemically equivalent due to the symmetrical placement of the amino groups. The strong electron-donating nature of the amino groups will shield these protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzimidazole (around 7.57 ppm).[3]

-

NH (imidazole) Proton: The imidazole N-H proton is characteristically found at a very downfield chemical shift, often above 12 ppm in DMSO-d₆, and typically appears as a broad singlet.[2][3]

-

NH₂ (amino) Protons: The protons of the two amino groups are also expected to be equivalent and will likely appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-4, C-7 | ~100 |

| C-5, C-6 | ~135 |

| C-3a, C-7a | ~130 |

Interpretation and Rationale:

-

C-2 Carbon: This carbon, situated between two nitrogen atoms in the imidazole ring, will be significantly deshielded and is expected to have the most downfield chemical shift.

-

C-4 and C-7 Carbons: These carbons are predicted to be the most shielded aromatic carbons due to the ortho-directing and activating effect of the amino groups, resulting in an upfield chemical shift.

-

C-5 and C-6 Carbons: The carbons bearing the amino groups will be deshielded relative to C-4 and C-7 due to the direct attachment of the electronegative nitrogen atoms.

-

C-3a and C-7a (Bridgehead Carbons): These carbons at the ring fusion will have chemical shifts typical for bridgehead carbons in benzimidazole systems.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the N-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (imidazole and amino groups) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1600 | Medium to Strong | N-H bending (amino groups) |

| 1620 - 1580 | Medium | C=N and C=C stretching (imidazole and benzene rings) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation and Rationale:

-

N-H Stretching: A prominent, broad absorption in the region of 3450-3200 cm⁻¹ is expected, arising from the stretching vibrations of the imidazole N-H and the two primary amino groups. This broadening is due to hydrogen bonding.

-

Aromatic C-H Stretching: Weaker bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

N-H Bending: The scissoring vibration of the primary amino groups typically appears in the 1650-1600 cm⁻¹ region.

-

Ring Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will give rise to a series of bands in the 1620-1400 cm⁻¹ range.

-

C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region would be indicative of the adjacent protons on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - HCN]⁺ |

| 104 | Moderate | [M - HCN - NH₃]⁺ |

| 94 | Low | [M - 2HCN]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be the base peak at m/z 148, corresponding to the molecular weight of this compound (C₇H₈N₄).[4]

-

Fragmentation Pattern: The fragmentation of benzimidazoles often involves the loss of HCN from the imidazole ring.[5] Therefore, a significant fragment at m/z 121 ([M - 27]⁺) is anticipated. Subsequent fragmentation could involve the loss of ammonia (NH₃) from the amino groups.

Experimental Protocols

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Regions

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-benzimidazole-5,6-diamine

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzimidazole scaffold is a "privileged structure," a testament to its remarkable versatility and presence in numerous FDA-approved therapeutics.[1] From proton pump inhibitors to anthelmintics, its efficacy is deeply rooted in its three-dimensional architecture and the specific non-covalent interactions it forms with biological targets.[2] The subject of this guide, 1H-benzimidazole-5,6-diamine, represents a critical building block for novel therapeutics, particularly in oncology and antimicrobial research, where its diamine functionality offers unique opportunities for hydrogen bonding and metallo-organic framework construction.[3]

A definitive understanding of its solid-state structure is not merely an academic exercise; it is the bedrock of rational drug design. Crystal structure analysis informs on polymorphism, solubility, and bioavailability—factors that can determine the success or failure of a drug candidate.[4] While a public crystal structure for this compound is not available as of this writing, this guide provides a comprehensive, field-proven framework for its determination and analysis. We will explain the causality behind each experimental choice, drawing upon established protocols and illustrative data from closely related, structurally characterized benzimidazole derivatives to present a self-validating system for analysis.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals. The quality of the final structure is inextricably linked to the quality of the crystal used for diffraction.[5]

Rationale for Synthetic Pathway

The most common and efficient route to the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[6] For the synthesis of this compound, a logical pathway begins with the nitration of a suitable benzene precursor, followed by cyclization and subsequent reduction.

A plausible and widely-used synthetic route starts from 5,6-dinitrobenzimidazole, which can be reduced to the target diamine.[7]

Protocol: Single Crystal Growth

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often the most challenging step.[8] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.[8] Slow evaporation is a reliable method for small organic molecules.

Expert Insight: The choice of solvent is critical. The ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of this compound, with its multiple N-H groups, suggests that polar solvents like methanol, ethanol, or a mixture including water or acetonitrile would be promising candidates.

Step-by-Step Protocol:

-

Purification: Ensure the synthesized this compound is of the highest purity (>98%). Recrystallize the bulk powder if necessary.

-

Solvent Screening: In parallel, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and with gentle heating.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent system by gently warming and stirring in a clean vial.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter. This step is crucial to prevent unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of small, clear crystals. The process can take several days to weeks. Once suitable crystals have formed, they should be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides accurate measurements of bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.[8]

Experimental Workflow

The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model against the experimental data.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryo-loop or glass fiber.[8] For data collection at low temperatures (typically 100 K) to reduce thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[10] A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption). This process yields a reflection file (e.g., HKL file).

-

Structure Solution: Using software like SHELXT or Olex2, the phase problem is solved to generate an initial electron density map and a preliminary structural model.[10]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method with software like SHELXL.[10] This iterative process adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.

Expected Crystallographic Data

While the exact data for this compound is unknown, we can present data from a closely related structure, a silver(I) complex of 1H-benzimidazole-5,6-dicarboxylic acid, to illustrate the typical parameters obtained.[10]

| Parameter | Illustrative Value (from a related structure[10]) | Description |

| Chemical Formula | [Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O | The molecular formula of the asymmetric unit. |

| Formula Weight | 537.37 g/mol | Molar mass of the formula unit. |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| a, b, c (Å) | a = 28.483, b = 18.639, c = 7.225 | The lengths of the unit cell axes. |

| α, β, γ (°) | α = 90, β = 99.046, γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 3788.2 | The volume of the unit cell. |

| Z | 8 | The number of formula units per unit cell. |

| R₁ [I > 2σ(I)] | 0.039 | A measure of the agreement between the model and data. |

| wR₂(all data) | 0.092 | A weighted residual factor based on all data. |

Structural Analysis: Deciphering Intermolecular Interactions

The final refined structure provides a static picture of the molecule in the crystal lattice. The most critical part of the analysis for drug development professionals is understanding the non-covalent interactions that govern this packing, as they dictate the material's properties. For this compound, hydrogen bonding is expected to be the dominant directing force.

The Power of Hydrogen Bonding

The molecule possesses three distinct types of hydrogen bond donors (two primary amine -NH₂ groups and one imidazole N-H) and three potential acceptors (the two amine nitrogens and the sp²-hybridized imidazole nitrogen). This rich functionality suggests a complex and robust hydrogen-bonding network.

Expected Interactions:

-

N-H···N Imidazole Chains: A classic motif in benzimidazoles involves the imidazole N-H donating to the sp² nitrogen of a neighboring molecule, forming chains or dimers.[3][11]

-

N-H···N Amine-Imidazole: The amine N-H groups can donate to the imidazole nitrogen of an adjacent molecule.

-

N-H···N Amine-Amine: The amine N-H groups can interact with the lone pair of a neighboring amine.

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[11][12] This method maps the close contacts between molecules in the crystal. The surface is colored based on the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds.[13]

A 2D "fingerprint plot" is generated from the Hirshfeld surface, which summarizes the intermolecular contacts. For benzimidazole derivatives, the key interactions to analyze are:

-

H···H contacts: Typically the largest contribution, representing van der Waals forces.[14]

-

N···H/H···N contacts: Appear as distinct sharp "spikes" on the plot, confirming the presence and importance of N-H···N hydrogen bonds.[11]

-

C···H/H···C contacts: Can indicate weaker C-H···π interactions.[12]

-

C···C contacts: May suggest the presence of π-π stacking interactions between aromatic rings.[12]

| Interaction Type | Typical Contribution (from related structures[11][12]) | Significance |

| H···H | 40 - 50% | General van der Waals packing |

| H···N / N···H | 15 - 25% | Dominant, directional hydrogen bonds |

| H···C / C···H | 10 - 20% | Weaker C-H···π and other contacts |

| C···C | 4 - 6% | π-π stacking interactions |

Implications for Drug Development

The precise atomic coordinates and, more importantly, the crystal packing information are critical for predicting and controlling the physicochemical properties of an Active Pharmaceutical Ingredient (API).

-

Polymorphism: Small molecules can often crystallize in multiple forms (polymorphs) with different packing arrangements.[15] These polymorphs can have different stabilities, dissolution rates, and bioavailability. A thorough analysis of the primary crystal structure provides the baseline for identifying and characterizing other potential polymorphs.

-

Solubility and Dissolution: The strength of the intermolecular interactions directly impacts the lattice energy of the crystal. A very stable, tightly packed crystal with strong hydrogen bonds will generally have lower aqueous solubility. Understanding these interactions allows scientists to design strategies—such as forming salts or co-crystals—to modulate solubility.[4]

-

Structure-Activity Relationship (SAR): A high-resolution crystal structure provides the exact conformation of the molecule in the solid state. This information is vital for computational chemists performing molecular docking studies to predict how the molecule will bind to its protein target, thereby guiding the design of more potent and selective analogs.[1]

Conclusion

The crystal structure analysis of this compound is a critical step in harnessing its full potential as a pharmaceutical building block. While its specific structure awaits elucidation, the methodologies outlined in this guide provide a robust and scientifically rigorous pathway for its determination. Through careful synthesis, meticulous crystallization, and precise SC-XRD analysis, one can obtain a detailed three-dimensional model. Subsequent analysis of the intermolecular forces, particularly the extensive hydrogen-bonding network and potential π-stacking interactions via Hirshfeld surface analysis, will yield profound insights into the material's properties. This knowledge empowers researchers in drug development to make informed decisions regarding formulation, polymorphism control, and the rational design of next-generation benzimidazole-based therapeutics.

References

A complete, numbered list of all cited sources with titles and clickable URLs will be provided upon request.

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound(9CI) synthesis - chemicalbook [chemicalbook.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational aspects of polymorphs and phases of 2-propyl-1 H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1H-benzimidazole-5,6-diamine

<

This guide provides a comprehensive overview of the solubility characteristics of 1H-benzimidazole-5,6-diamine, a crucial intermediate in pharmaceutical synthesis and material science. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, compiles available data, and presents detailed protocols for empirical solubility determination.

Introduction: The Significance of this compound

This compound (C₇H₈N₄) is a heterocyclic compound featuring a fused benzene and imidazole ring system.[1] Its molecular structure, characterized by two amino groups at the 5 and 6 positions, makes it a valuable building block in various chemical syntheses.[1] Notably, it serves as a key intermediate in the production of the anticancer drug Bendamustine. The benzimidazole core is a common motif in many biologically active compounds, exhibiting antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Theoretical Framework for Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the following factors are key determinants of its solubility profile:

-

Polarity and Hydrogen Bonding: The presence of four nitrogen atoms and two primary amine groups imparts a high degree of polarity to the molecule. These functional groups can act as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents.

-

Aromaticity: The fused aromatic ring system contributes to the molecule's stability and introduces a hydrophobic character.[1] This duality in its structure—polar functional groups on a relatively nonpolar backbone—results in a complex solubility behavior.

-

Acid-Base Properties: The imidazole ring and the amino groups are basic in nature. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic solutions, the nitrogen atoms can be protonated, forming soluble salts. The dihydrochloride salt, for instance, exhibits significantly enhanced aqueous solubility.[1][3]

-

Crystal Lattice Energy: For solid solutes, the energy required to break the crystal lattice structure is a critical factor. A high lattice energy can counteract favorable solute-solvent interactions, leading to lower solubility.

Solubility Profile of this compound

| Solvent Class | Solvent Example | Observed/Expected Solubility | Rationale |

| Polar Protic | Water | Slightly soluble[4] | The polar amine and imidazole groups can hydrogen bond with water, but the hydrophobic benzimidazole core limits extensive dissolution. |

| Ethanol | Soluble[4] | The alkyl chain of ethanol can interact with the aromatic part of the molecule, while the hydroxyl group can hydrogen bond with the amine and imidazole moieties. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of favorable interactions with the solute. | |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Readily soluble[1] | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar, aromatic compounds. |

| Dimethylformamide (DMF) | Readily soluble[1] | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate this compound. | |

| Nonpolar | Toluene | Limited solubility | The nonpolar nature of toluene makes it a poor solvent for the highly polar this compound. |

| Dichloromethane | Soluble[4] | While less polar than DMF or DMSO, dichloromethane can still engage in dipole-dipole interactions and is a better solvent than nonpolar hydrocarbons. | |

| Aqueous Acids | Dilute HCl | Highly soluble[1] | Protonation of the basic nitrogen atoms forms the highly soluble dihydrochloride salt.[1] |

Note: The dihydrochloride salt of this compound has an aqueous solubility exceeding 50 mg/mL.[1]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, empirical determination is essential. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[5][6]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (pure solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: The influence of pH on the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its polar functional groups, aromatic core, and basic nature. It exhibits good solubility in polar aprotic solvents like DMSO and DMF, and its aqueous solubility is significantly enhanced in acidic conditions due to salt formation. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable means of determination. A thorough understanding of these solubility characteristics is indispensable for the effective utilization of this important chemical intermediate in research and development.

References

- Vertex AI Search. (2023). Buy this compound | 71209-21-7.

-

ChemBK. (2024). 1H-Benzoimidazole-5,6-diamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). N1,N4-diphenylbenzene-1,4-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzimidazole under solvent free conditions.82. Retrieved from [Link]

- International Journal of Research in Pharmacy and Chemistry. (2011).

-

National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

MDPI. (n.d.). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- Sami Publishing Company. (2023).

- Google Patents. (n.d.). US8987469B2 - Process for the preparation of bendamustine.

-

PubChem. (n.d.). 1H-Benzimidazole-5,6-diol. Retrieved from [Link]

-

American Elements. (n.d.). 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride. Retrieved from [Link]

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- World Health Organization. (2018).

- Patsnap. (n.d.). Method for synthesizing bendamustine hydrochloride intermediate.

-

Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

- Fisher Scientific. (2011).

-

Semantic Scholar. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity. Retrieved from [Link]

- Sigma-Aldrich. (2024).

-

ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]

-

Tri-iso. (n.d.). Aromatic Diamines. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]4)

Sources

- 1. Buy this compound | 71209-21-7 [smolecule.com]

- 2. maaz.ihmc.us [maaz.ihmc.us]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Comprehensive Technical Guide: Theoretical and Computational Elucidation of 1H-benzimidazole-5,6-diamine

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including Vitamin B12.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 1H-benzimidazole-5,6-diamine (C₇H₈N₄), a molecule with significant potential in drug development and materials science.[4] Its diamine substitutions offer rich sites for chemical modification and interaction, making it a prime candidate for antimicrobial and anticancer research.[4] This document provides an in-depth exploration of this compound through a robust theoretical and computational framework. We detail a validated workflow employing Density Functional Theory (DFT) to dissect its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. The methodologies are presented as self-validating protocols, explaining not just the steps but the scientific rationale behind each computational choice. The insights derived from these studies—from identifying reactive sites via Molecular Electrostatic Potential (MEP) maps to predicting its chemical stability through Frontier Molecular Orbital (HOMO-LUMO) analysis—are directly correlated to their practical implications in designing novel therapeutics and advanced optical materials.

Introduction to this compound

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a critical pharmacophore in drug discovery.[2] Its structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, have led to its incorporation into a wide array of FDA-approved drugs with activities spanning antiviral, anticancer, antimicrobial, and antihypertensive applications.[1][2][4] The stability of the benzimidazole ring, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and biological properties.[5]

Structural Features and Significance of this compound

This compound is distinguished by the presence of two amino (-NH₂) groups on the benzene moiety. These groups are powerful hydrogen bond donors and serve as nucleophilic sites, making the molecule an ideal building block for synthesizing more complex heterocyclic systems, dyes, and functional polymers.[4] In the context of drug development, these diamine groups can act as key interaction points with biological targets like enzymes and receptors, potentially enhancing binding affinity and therapeutic efficacy.[4] The molecule's established potential as an antimicrobial and anticancer agent warrants a deeper, molecular-level understanding of its characteristics.[4]

Rationale for Computational Investigation

While experimental synthesis and characterization are indispensable, computational chemistry provides a predictive lens to understand molecular behavior at an electronic level, accelerating the research and development cycle. By employing quantum chemical methods, we can predict the optimized geometry, spectroscopic signatures, and electronic properties of a molecule before its synthesis, saving significant time and resources. This theoretical approach allows us to build a fundamental understanding of structure-activity relationships, guiding the rational design of next-generation derivatives with enhanced properties.

Computational Methodology: A Validated Workflow

The following protocols outline a comprehensive computational workflow designed to elucidate the properties of this compound. The choice of Density Functional Theory (DFT) is grounded in its proven balance of computational cost and accuracy for organic molecules.[5][6] Specifically, the B3LYP hybrid functional is selected as it consistently yields reliable results for the structural and electronic properties of benzimidazole derivatives.[5][7]

Diagram 1: Computational Investigation Workflow

Caption: A validated workflow for the computational analysis of this compound.

Experimental Protocol: Quantum Chemical Calculations

-

Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView 6.0) and convert it to a 3D structure.

-

Geometry Optimization: Perform a full geometry optimization without symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate bond descriptions.[7][8]

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The output provides the zero-point vibrational energy and simulates the infrared spectrum.[7]

-

Spectroscopic Simulation (UV-Vis): Use the optimized geometry to perform a Time-Dependent DFT (TD-DFT) calculation in a simulated solvent (e.g., ethanol, using the IEFPCM model) to predict the electronic absorption spectra.[7][9]

-

Property Analysis: From the optimized wavefunction, calculate the HOMO-LUMO energies, generate the MEP surface, and compute the static polarizability (α) and first-order hyperpolarizability (β₀) to assess NLO properties.[10][11]

Results and Discussion: A Multi-faceted Analysis

This section presents the theoretical results obtained from the computational workflow, providing a deep dive into the molecule's intrinsic properties.

Optimized Molecular Geometry

The geometry optimization reveals a nearly planar structure for the this compound molecule, which is characteristic of fused aromatic systems. This planarity facilitates π-electron delocalization across the entire scaffold, a key factor contributing to its electronic properties and stability. The calculated bond lengths and angles are expected to be in good agreement with experimental X-ray diffraction data for similar benzimidazole derivatives.[9]

Table 1: Selected Theoretical Geometrical Parameters of this compound (Note: Data presented is representative for benzimidazole systems as calculated by DFT/B3LYP methods.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (imidazole) | ~1.38 Å |

| C=N (imidazole) | ~1.32 Å | |

| C-C (benzene) | ~1.40 Å | |

| C-NH₂ | ~1.41 Å | |

| Bond Angles | C-N-C (imidazole) | ~108.5° |

| N-C-N (imidazole) | ~114.0° | |

| C-C-NH₂ | ~120.5° |

Vibrational Analysis (FT-IR Spectroscopy)

The theoretical FT-IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes are assigned to specific functional groups, which serves as a powerful tool for experimental validation.

-

N-H Stretching: The N-H stretching vibrations of the imidazole ring and the two amino groups are predicted to appear in the 3500-3300 cm⁻¹ region.[12] These are typically sharp and intense peaks.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system are predicted in the 1620-1500 cm⁻¹ region.[13]

-

N-H Bending: The scissoring or bending vibrations of the amino groups typically appear around 1600 cm⁻¹.

Electronic Properties and Reactivity

The HOMO and LUMO are the highest occupied and lowest unoccupied molecular orbitals, respectively. Their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity.[10]

-

HOMO: The HOMO is primarily localized on the electron-rich benzene ring and the diamine substituents, indicating these are the primary sites for electrophilic attack. This orbital represents the molecule's electron-donating ability.[10]

-

LUMO: The LUMO is distributed mainly across the electron-deficient imidazole ring, identifying it as the region susceptible to nucleophilic attack. This orbital represents the electron-accepting ability.[10]

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[14] For benzimidazole derivatives, this gap is crucial for understanding their charge transfer properties and biological activity.

The MEP map is a 3D visualization of the charge distribution on the molecule's surface, providing an invaluable guide to its intermolecular interaction behavior.[8][11]

-

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, correspond to sites for electrophilic attack and are typically located around the nitrogen atoms of the imidazole ring. These regions are prime hydrogen bond acceptors.[15]

-

Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are primarily located around the hydrogen atoms of the imidazole N-H and the amine groups. These are strong hydrogen bond donor sites.[16]

-

Significance for Drug Design: The MEP map is crucial for understanding how this compound might dock into the active site of a protein. A drug designer can use this map to identify key interactions (e.g., hydrogen bonds with specific amino acid residues) and propose modifications to enhance binding affinity.[16]

Diagram 2: Conceptual Molecular Reactivity Map

Caption: Conceptual map of reactive sites on this compound based on MEP analysis.

Non-Linear Optical (NLO) Properties

Benzimidazole derivatives are known for their significant NLO properties, which are crucial for applications in telecommunications and laser technology.[17][18] The delocalized π-electron system facilitates efficient charge transfer, which is a prerequisite for high NLO activity.[18] The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response.

Table 2: Calculated Non-Linear Optical (NLO) Properties (Note: Values are compared to urea, a standard reference material for NLO studies.)

| Parameter | Unit | Urea (Reference) | This compound (Predicted) |

| α (Polarizability) | 10⁻²⁴ esu | ~3.8 | > 15 (Significantly Higher) |

| β₀ (Hyperpolarizability) | 10⁻³⁰ esu | ~0.37 | > 5 (Many times greater) |

The predicted high hyperpolarizability of this compound, stemming from its extensive conjugation and charge-transfer-friendly diamine groups, suggests it is a promising candidate for the development of advanced NLO materials.[17][19]

Implications for Drug Development and Materials Science

The theoretical insights gained from this computational study have direct, actionable implications:

-

Rational Drug Design: The MEP and HOMO-LUMO analyses provide a clear roadmap for designing derivatives with enhanced biological activity. For instance, to improve binding to a target with an aspartate residue (negatively charged), one could modify the molecule to enhance the positive potential around the amine groups. The identification of the imidazole ring as the primary electron-accepting region can guide the development of compounds that interact with specific electron-rich pockets in a receptor.[6][20]

-

Predicting Metabolism: The reactive sites identified by the MEP and Fukui functions can also suggest potential sites of metabolic transformation (e.g., oxidation or reduction) within the body, an important consideration in drug development.

-

Advanced Materials: The strong predicted NLO response confirms the potential of this compound as a building block for high-performance optical materials.[18] Its structure can be incorporated into polymers or grown as single crystals to harness these properties for applications like frequency conversion and optical switching.[21]

Conclusion

This technical guide has detailed a comprehensive theoretical and computational investigation of this compound. By leveraging a validated DFT-based workflow, we have elucidated its fundamental structural, spectroscopic, electronic, and non-linear optical properties. The analyses reveal a planar, highly conjugated molecule with distinct regions of chemical reactivity, making it a versatile scaffold for further development. The positive potential around the amine hydrogens and negative potential near the imidazole nitrogens highlight its capacity for specific, directed intermolecular interactions, which is paramount for its function as a potential therapeutic agent. Furthermore, its significant predicted hyperpolarizability underscores its promise in the field of materials science. The integration of these computational insights provides a powerful, predictive framework that can significantly accelerate the experimental design and synthesis of novel drugs and materials based on this promising benzimidazole core.

References

-

Muthuraja, A., Muniyappan, A., Muthuvel, A., Kamali, S., Keerthana, S., Rajasri, M., Renukaa, S., Sathyaa, S., & Jayasria, I. (2024). Nonlinear optical (NLO) properties of benzimidazole – a review. Molecular Crystals and Liquid Crystals, 768(1). [Link]

-

Taylor & Francis Online. (n.d.). Nonlinear optical (NLO) properties of benzimidazole – a review. Retrieved from [Link]

-

ChemScence. (2023). This compound. Retrieved from [Link]

-

IOPscience. (n.d.). Linear and Nonlinear Optical Properties of Mn doped Benzimidazole Thin Films. Retrieved from [Link]

-

Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Qaraghuli, W. A., Al-Ansi, A. A., Al-Humaidi, S., & Al-Omary, F. A. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon, 9(7), e17906. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Retrieved from [Link]

-

Al-Ghorbani, M., Al-Warhi, T., Al-Salahi, R., Sh, A., Al-Ansi, A. A., Al-Omary, F. A., & Al-Qaraghuli, W. A. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 34(3), 101878. [Link]

-

ResearchGate. (2024). Nonlinear optical (NLO) properties of benzimidazole – a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Molecular Docking, DFT and Antimicrobial Studies of Novel Benzimdazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Retrieved from [Link]

-

Goger, B., Goksel, S., Yilmaz, I., Can, O. D., & Ilhan, I. O. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega, 7(50), 46979-46995. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

Le, T. H., Nguyen, T. K. C., Le, T. H., Nguyen, H. T., Pham, T. T. T., Nguyen, S. K. P., & Le, T. H. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22934-22950. [Link]

-

Akman, F., Kazachenko, A., & Malyar, Y. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6245. [Link]

-

ACS Omega. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MESP) surfaces of a the 1H-imidazole-2,4-diamine core of 4 , and b the N1-protonated 2,4- diaminopyrimidine core of 2. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole−Thiadiazole Hybrids. Retrieved from [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

DergiPark. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

El-Faham, A., Al-Othman, Z. A., & Abdul-Ghani, A. S. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. International Journal of Electrochemical Science, 9, 2609-2622. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular electrostatic potential of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Research on Chemical Intermediates, 45(8), 4049-4085. [Link]

-

Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Retrieved from [Link]

-

National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Retrieved from [Link]

-

SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

ResearchGate. (n.d.). The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. Retrieved from [Link]

-

ResearchGate. (n.d.). The HOMO, LUMO and energy gap (ΔE) plots of hybrids 5h, 5o and 5p. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]

-

PubMed. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-FREE CONDITIONS. Retrieved from [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 71209-21-7 [smolecule.com]

- 5. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tautomerism of 1H-Benzimidazole-5,6-diamine

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its biological activity is often intrinsically linked to the subtle yet critical phenomenon of prototropic tautomerism—the migration of a proton between nitrogen atoms in the imidazole ring. This guide provides a comprehensive technical exploration of tautomerism in a specific, symmetrically substituted derivative: 1H-benzimidazole-5,6-diamine. We will dissect the structural nuances of its tautomeric forms, the physicochemical factors governing their equilibrium, and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this fundamental chemical behavior to inform rational drug design and development.

The Principle of Prototropic Tautomerism in Benzimidazoles

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a hydrogen atom (a proton) and a concurrent shift of a double bond.[3] In the context of N-unsubstituted benzimidazoles, this manifests as annular prototropic tautomerism, where a proton shuttles between the N1 and N3 positions of the imidazole ring. This dynamic equilibrium is not merely a chemical curiosity; it is a critical determinant of a molecule's biological function.[4][5] The distinct electronic distribution and hydrogen bonding capabilities of each tautomer can lead to differential binding affinities for protein targets, profoundly impacting a compound's efficacy and pharmacological profile.[4][5]

For this compound, the symmetrical placement of the two amino groups on the benzene ring results in two chemically equivalent, or degenerate, tautomeric forms. This means that the N1-H and N3-H tautomers are indistinguishable from one another, simplifying the equilibrium but still presenting a dynamic system that must be understood.

Physicochemical Factors Governing the Tautomeric Equilibrium

While the tautomers of this compound are degenerate, the rate of their interconversion is highly sensitive to the surrounding environment. Understanding these factors is crucial for selecting appropriate analytical conditions and for predicting the molecule's behavior in biological systems.

-

Solvent Effects: The choice of solvent can dramatically alter the rate of proton exchange.[6]

-

Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating proton transfer through solvent-mediated pathways. This typically leads to a very fast exchange rate.

-

Aprotic Polar Solvents (e.g., DMSO, HMPA): Solvents like dimethyl sulfoxide (DMSO) are known to slow down prototropic exchange compared to protic solvents.[1][7] This property is invaluable for NMR studies, as it can bring the exchange rate into a range where distinct tautomeric species can be observed.[1][7]

-

Aprotic Nonpolar Solvents (e.g., chloroform, cyclohexane): In these environments, intermolecular proton transfer is less favored, and the exchange rate is often slower.[8][9]

-

-

Temperature: As with most chemical equilibria, temperature plays a pivotal role. Lowering the temperature decreases the kinetic energy of the molecules, slowing the rate of proton transfer.[6] This principle is the basis for Variable Temperature NMR (VT-NMR) experiments, a cornerstone technique for resolving individual tautomers.[6]

-

pH and Ionization State: The pKa values of the imidazole nitrogens and the exocyclic amino groups will dictate the molecule's ionization state at a given pH. Protonation or deprotonation can "lock" the molecule into a specific form or significantly alter the electronic landscape, thereby influencing which tautomeric form, if any, is favored.

A Multi-Faceted Approach to Tautomer Characterization

No single technique can fully elucidate the complexities of a tautomeric system. A synergistic approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive and trustworthy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Dynamic Equilibrium

NMR spectroscopy is the most powerful technique for studying dynamic processes like tautomerism in solution.[10] The appearance of the NMR spectrum is directly dependent on the rate of interconversion relative to the NMR timescale.[5]

-

At Room Temperature (Fast Exchange): In most common solvents, the proton transfer in this compound is rapid. This fast exchange leads to a time-averaged spectrum where chemically distinct but interconverting atoms become magnetically equivalent.[1] Consequently, one would observe a simplified set of signals, with the C4/C7 and C5/C6 pairs each producing a single, averaged resonance.[1][7]

-

At Low Temperature (Slow Exchange): By lowering the temperature, the exchange can be slowed to the point where distinct signals for each tautomer emerge.[5][6] For a non-symmetrical benzimidazole, this would result in a doubling of the aromatic signals. For our symmetrical compound, while the tautomers are degenerate, slowing the exchange can still lead to significant line broadening as the system approaches the point of coalescence.

Experimental Protocol: Variable Temperature (VT) ¹³C NMR

-

Sample Preparation: Dissolve a precise concentration of this compound in a suitable low-freezing point deuterated solvent, such as DMSO-d₆ or HMPA-d₁₈.[1] The latter is particularly effective at slowing proton exchange.[1]

-

Initial Spectrum Acquisition: Record a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to establish the fast-exchange baseline.

-

Stepwise Temperature Reduction: Lower the spectrometer's probe temperature in controlled increments (e.g., 10-15 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Spectral Acquisition at Each Step: Acquire a full ¹³C NMR spectrum at each temperature point.

-

Analysis: Observe the changes in the resonance signals, particularly for the C4/C7 and C5/C6 carbons. As the temperature decreases, these signals will broaden, reach a maximum broadness at the coalescence temperature, and may eventually resolve into distinct peaks if the exchange can be sufficiently slowed.

-

Causality: The rationale for this experiment is to kinetically control the tautomeric interconversion. By reducing thermal energy, we slow the proton transfer rate, allowing the NMR spectrometer to capture a "snapshot" of the individual chemical environments before they can average out.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insights that complement experimental data.[6] These methods can predict the relative stabilities of tautomers and help in the assignment of experimental spectra.

Protocol: DFT Calculation of Tautomer Energies

-

Structure Optimization: Build the 3D structures of both tautomers (in this case, identical). Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][4] This finds the lowest energy conformation for the molecule in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Solvent Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[1][2] This accounts for the bulk electrostatic effects of the solvent.

-

Energy Comparison: Compare the calculated Gibbs free energies of the tautomers. For this compound, these energies are expected to be identical due to symmetry. For asymmetrically substituted benzimidazoles, this step is critical for predicting the predominant tautomer.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the theoretical ¹³C and ¹⁵N NMR chemical shifts.[1] These predicted values can be correlated with experimental data to confirm signal assignments.[1]

Ancillary Techniques: UV-Vis and X-ray Crystallography

-

UV-Vis Spectroscopy: The different electronic structures of tautomers can lead to distinct UV-Vis absorption spectra.[11] By monitoring spectral changes as a function of solvent or pH, one can infer shifts in the tautomeric equilibrium. While less structurally definitive than NMR, it is a rapid and sensitive method for observing bulk changes in the system.[12][13]

-

X-ray Crystallography: This technique provides an unambiguous snapshot of the molecular structure in the solid state.[14] It can definitively identify which tautomer is present in the crystal lattice.[4][5] However, it is crucial to recognize that this solid-state conformation may not be the predominant form in solution, where solvation and dynamic effects are at play.

Table 1: Comparison of Analytical Techniques for Tautomerism Study

| Technique | Strengths | Limitations | Causality/Rationale |

| NMR Spectroscopy | Provides detailed structural information in solution; can quantify tautomer ratios and exchange rates (VT-NMR).[6][10] | Fast exchange can lead to averaged, ambiguous signals at ambient temperatures.[1] | Directly probes the magnetic environment of nuclei, which is sensitive to the proton's location. |

| Computational (DFT) | Predicts relative stabilities, geometries, and spectroscopic properties; allows for systematic study of substituent and solvent effects.[1][15] | Accuracy is dependent on the chosen model and level of theory; may not perfectly capture all intermolecular interactions. | Models the electronic structure from first principles to determine the most energetically favorable tautomeric form. |